

2',3'-Di-O-acetyl-D-uridine HPLC analysis method

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Compound of Interest

Compound Name: 2',3'-Di-O-acetyl-D-uridine

Cat. No.: B15586136

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An HPLC-UV method for the analysis of **2',3'-Di-O-acetyl-D-uridine** has been developed to ensure accurate quantification and quality control for researchers, scientists, and professionals in drug development. This nucleoside analog, with the molecular formula $C_{13}H_{16}N_2O_8$ and a molecular weight of 328.27 g/mol, plays a role in various research applications.[1][2] The methodology leverages reversed-phase chromatography, a cornerstone technique for the analysis of modified nucleosides, providing a robust and reproducible approach for its characterization.[3][4]

Application Notes

The accurate determination of **2',3'-Di-O-acetyl-D-uridine** is critical for its application in research and pharmaceutical development. The described HPLC method provides a reliable tool for purity assessment and quantification in various sample matrices. The selection of a C18 stationary phase offers a hydrophobic separation mechanism suitable for this acetylated nucleoside.[3][5] A gradient elution with a mobile phase consisting of an aqueous component with an organic modifier like acetonitrile or methanol allows for efficient separation from impurities.[5] UV detection at 254 nm or 260 nm is commonly employed for nucleosides due to their strong absorbance at these wavelengths.[5][6]

Experimental Protocols

Instrumentation and Materials

- Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Analytical balance
- pH meter
- Ultrasonic bath
- Vortex mixer
- Chemicals and Reagents:
 - **2',3'-Di-O-acetyl-D-uridine** reference standard
 - HPLC-grade acetonitrile
 - HPLC-grade methanol[6]
 - Formic acid, LC-MS grade
 - Deionized water (18.2 MΩ·cm)
- Consumables:
 - Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
 - Syringe filters, 0.22 μm[5][6]
 - HPLC vials with caps and septa

Preparation of Solutions

- Mobile Phase A: 0.1% Formic acid in deionized water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **2',3'-Di-O-acetyl-D-uridine** reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

- Accurately weigh the sample containing **2',3'-Di-O-acetyl-D-uridine**.
- Dissolve the sample in a known volume of a 50:50 (v/v) mixture of methanol and water to achieve a theoretical concentration within the calibration range.
- Vortex the solution for 1 minute to ensure complete dissolution.
- Ultrasonicate for 5 minutes.
- Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any insoluble material.[\[6\]](#)
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[\[5\]](#)[\[6\]](#)

HPLC Conditions

| Parameter | Value |
|--------------------|---|
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25.1-30 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm [5] |
| Injection Volume | 10 µL |

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method for the analysis of **2',3'-Di-O-acetyl-D-uridine**.

| Parameter | Expected Value |
|-----------------------------|----------------|
| Retention Time (min) | ~ 15.2 |
| Linearity (R ²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |

Visualizations

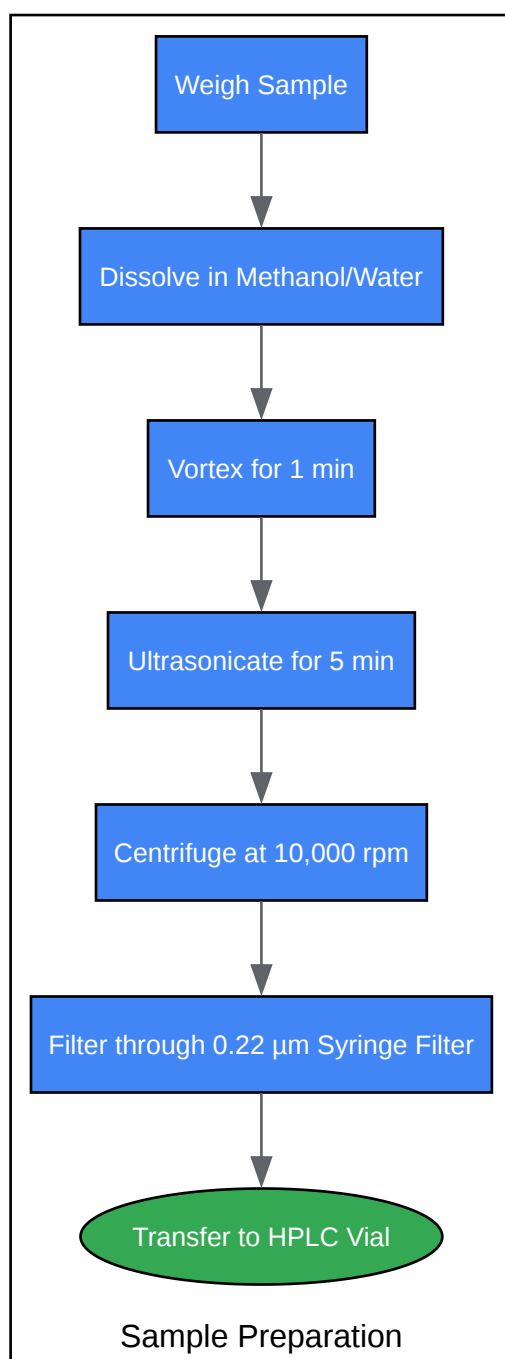


Figure 1: Sample Preparation Workflow

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Figure 1: Sample Preparation Workflow

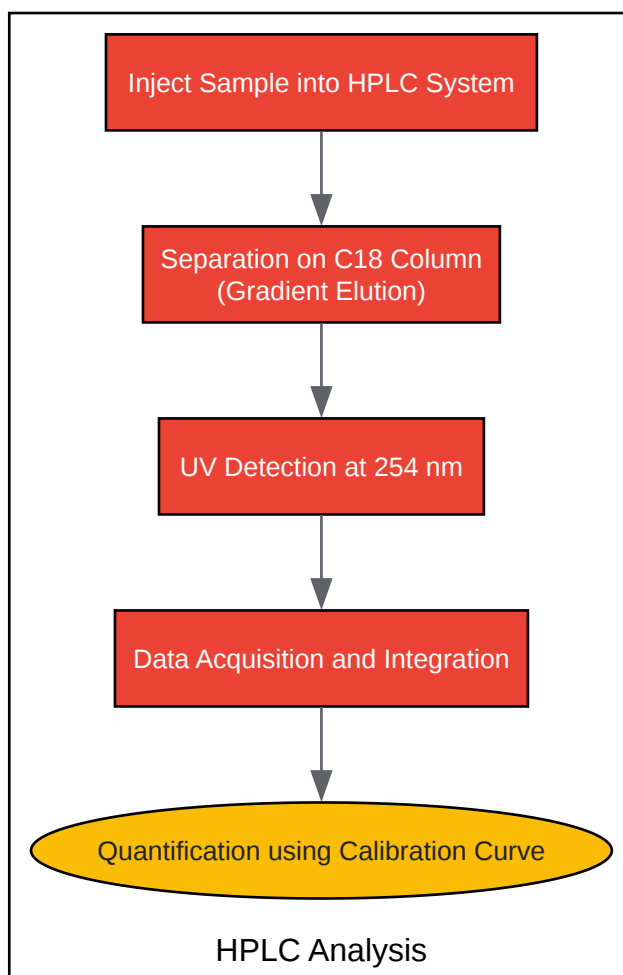


Figure 2: HPLC Analysis Workflow

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